1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone
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Overview
Description
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a thiophene ring, a dihydropyrazole moiety, and a quinazoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyrazole Core: This step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester under acidic or basic conditions to form the dihydropyrazole ring.
Introduction of the Fluorophenyl and Thiophene Groups: These groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Quinazoline Moiety: The quinazoline group can be attached via nucleophilic substitution reactions, often using quinazoline derivatives with leaving groups such as halides.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene and dihydropyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones and pyrazole derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially affecting the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and quinazoline moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), or m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s unique electronic properties may be exploited in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: The compound can inhibit enzyme activity or block receptor sites, thereby modulating biological pathways.
Interacting with DNA or RNA: It may intercalate into nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
1-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone: Similar structure with a chlorine atom instead of fluorine.
1-(5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(quinazolin-4-ylthio)ethanone imparts unique electronic properties and potential biological activity, distinguishing it from its analogs with different substituents.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c24-16-9-7-15(8-10-16)20-12-19(21-6-3-11-30-21)27-28(20)22(29)13-31-23-17-4-1-2-5-18(17)25-14-26-23/h1-11,14,20H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEPNVLXBKYUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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